Butaperazine Maleate

Clinical Psychopharmacology Schizophrenia Antipsychotic Efficacy

Researchers investigating the temporal dissociation between D2 occupancy and behavioral tolerance require compounds with rigorously characterized biphasic pharmacodynamics. Butaperazine maleate addresses this gap with documented acute apomorphine antagonism reversing at 12 h, followed by exaggerated dopaminergic responses while dopamine turnover remains elevated for 24-48 h. • RBC-bound therapeutic drug monitoring uniquely validated among piperazine phenothiazines, enabling protocol-driven pharmacokinetic/pharmacodynamic correlation. • Intermediate D2 blockade potency with prolactin elevation 2-3× baseline (vs. haloperidol 9×), ideal for studies requiring moderate receptor engagement. • Extensive head-to-head trial data versus perphenazine, chlorpromazine, and prochlorperazine provides quantitative anchoring for systematic reviews and network meta-analyses.

Molecular Formula C32H39N3O9S
Molecular Weight 641.7 g/mol
CAS No. 1063-55-4
Cat. No. B1668086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButaperazine Maleate
CAS1063-55-4
SynonymsButaperazine maleate;  Repoise maleate;  Tyrylen; 
Molecular FormulaC32H39N3O9S
Molecular Weight641.7 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C24H31N3OS.2C4H4O4/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26;2*5-3(6)1-2-4(7)8/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
InChIKeyWVYWSPZQGQMPKW-SPIKMXEPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butaperazine Maleate Overview


Butaperazine maleate (CAS 1063-55-4), also known as butyrylperazine or Repoise, is a typical antipsychotic belonging to the phenothiazine class with a piperazine side chain [1]. It functions primarily as a dopamine D2 receptor antagonist and was approved for clinical use in 1967 [2]. As a first-generation antipsychotic, its pharmacological profile is characterized by a higher propensity for extrapyramidal side effects compared to newer atypical agents [3]. The compound exists as a maleate salt, and its physicochemical properties, including pH-dependent solubility and lipophilicity, are critical factors in formulation development [4].

Pathway fit

Dopamine D2 receptor antagonism studies in striatal and mesolimbic models

PK-PD context

RBC-partitioned drug monitoring supports pharmacokinetic-pharmacodynamic research

Comparator context

Reference compound for piperazine phenothiazine class comparison studies

Butaperazine Maleate: Why It Cannot Be Interchanged


Within the piperazine phenothiazine class, compounds like perphenazine, prochlorperazine, and trifluoperazine share a core mechanism but exhibit divergent clinical outcomes in efficacy, side-effect burden, and onset of action. Simple interchange is not supported by clinical evidence. For instance, head-to-head trials demonstrate that butaperazine's efficacy relative to perphenazine or prochlorperazine varies significantly depending on the treatment duration and patient population [1]. Furthermore, its adverse effect profile, characterized by a higher incidence of extrapyramidal symptoms (EPS) but lower orthostatic hypotension compared to chlorpromazine, necessitates a distinct risk-benefit calculation [2]. Even within the same subclass, the temporal pattern of side-effect emergence can differ, as shown in a 12-week trial where butaperazine caused earlier EPS onset than prochlorperazine [3]. These quantitative differences underscore that butaperazine is not a generic substitute but a specific therapeutic entity with a unique clinical signature.

Perphenazine

Reported global improvement endpoints may not transfer between agents; more frequent EPS documented in direct comparison

Prochlorperazine

Response onset trajectory may differ; early time-point advantage observed for the comparator in controlled trials

Class Ranking

Prolactin/D2 blockade rank order positions butaperazine distinctly among piperazine phenothiazines, limiting class-level assumption

Butaperazine Maleate: Comparative Evidence


Butaperazine vs. Perphenazine: Global Improvement Comparison

In a double-blind, controlled trial of 53 chronically ill, institutionalized psychotic patients over 8 weeks, butaperazine (20-100 mg/day) was directly compared to perphenazine (16-80 mg/day) [1]. The results demonstrated that perphenazine was superior in 12 matched patient pairs, while butaperazine was superior in 8 pairs; 5 pairs showed equal response. Of the butaperazine patients, 1 showed moderate improvement, 9 were slightly improved, and 6 were slightly worse. In the perphenazine group, 7 were much improved, 10 slightly improved, and 3 slightly worse. The authors concluded that butaperazine was not more effective than perphenazine and was associated with more frequent extrapyramidal side effects.

vs. Perphenazine
Head-to-head
Better in 8 of 20 discriminating pairs; perphenazine better in 12
Reported comparator endpoint context
8-week double-blind; n=53 chronic patients
Clinical Psychopharmacology Schizophrenia Antipsychotic Efficacy

Butaperazine vs. Chlorpromazine: Efficacy and Side Effects

A 16-week clinical trial involving 67 chronic schizophrenic women compared butaperazine, chlorpromazine, and placebo [1]. While both active drugs were found to be of comparable antipsychotic efficacy, their side-effect profiles differed significantly. Butaperazine caused a higher frequency of extrapyramidal symptoms (EPS) but fewer orthostatic hypotensive events than chlorpromazine. This side-effect divergence is a critical differentiator, as EPS is a major contributor to patient non-adherence, whereas orthostatic hypotension poses an acute safety risk, particularly in elderly populations.

vs. Chlorpromazine
Head-to-head
Comparable antipsychotic endpoint magnitude; more EPS, fewer orthostatic symptoms
Reported side-effect profile trade-off
16-week trial; n=67 women; vs. placebo
Adverse Drug Reactions Extrapyramidal Symptoms Antipsychotic Safety

Butaperazine vs. Prochlorperazine: Efficacy Time Course

A 12-week double-blind trial in 40 chronic schizophrenic patients compared butaperazine with prochlorperazine, with doses titrated up to 200 mg daily [1]. While both drugs demonstrated significant therapeutic efficacy over the study period, the time course of their effects differed. Prochlorperazine was significantly superior to butaperazine at the 4th and 10th weeks of treatment; however, by the 12th week, no significant difference in efficacy was observed between the two drugs as measured by the Brief Psychiatric Rating Scale (BPRS). Notably, side effects appeared sooner with butaperazine, though the overall frequency was comparable by the end of the trial.

vs. Prochlorperazine
Head-to-head
Prochlorperazine superior at weeks 4 & 10; no significant difference at week 12
Reported onset trajectory context
BPRS; 12-week; n=40 matched pairs
Pharmacodynamics Side-Effect Onset Antipsychotic Comparison

Butaperazine vs. Haloperidol: Prolactin and D2 Blockade

A comparative in vitro radioligand binding study demonstrated that introducing fluorine at the 7-position of butaperazine and other phenothiazine neuroleptics significantly increases their affinity for the 3H-spiroperidol binding site of the dopamine D2 receptor [1]. This finding provides a direct structural basis for pharmacological differentiation within the class. While absolute Ki values are not provided, the study establishes that fluorinated derivatives have 'higher affinities' compared to their non-fluorinated counterparts. This suggests that 7-fluoro-butaperazine, if synthesized, would be a distinct chemical entity with potentially enhanced potency.

Prolactin / D2 Blockade
Cross-study comparable
Butaperazine 60 mg/day: ~2–3× prolactin elevation; haloperidol: up to 9× acute
Intermediate D2 blockade ranking
Human subjects; Endotext / Gruen et al. data
Receptor Pharmacology Structure-Activity Relationship Dopamine D2 Receptor

RBC-Bound Drug Level vs. Clinical Response

A study on the physicochemical properties of butaperazine dihydrogen maleate determined that the solubility of the free base in artificial intestinal juice is 2.03 mg/100 mL [1]. The pKa values were found to be 3.58 and 8.14. Critically, the total solubility decreases as the pH of the dissolving medium increases, because the concentration of the base limits the solubility of the drug. This pH-dependent solubility is a key differentiator from other phenothiazines, which may have different pKa and solubility profiles, impacting their absorption in the gastrointestinal tract.

RBC–Response Correlation
Class-level inference
RBC-bound concentration significantly correlated with model improvement (inverted U); plasma not correlated
Unique PK-PD monitoring context
24 inpatients; steady-state maintenance dose
Pharmaceutical Formulation Solubility Preformulation

Butaperazine Maleate: Application Scenarios


Schizophrenia Research with RBC-Guided Dosing

Given its well-documented side-effect profile, characterized by high EPS but low orthostatic hypotension relative to chlorpromazine [1], butaperazine serves as a valuable reference standard in preclinical and clinical studies investigating the mechanisms of antipsychotic-induced movement disorders. Its use allows for a clear differentiation of drug-specific effects on dopaminergic pathways.

Preclinical Models of Dopamine Supersensitivity and Dystonia

Research has shown that oral butaperazine (40 mg/kg) in rats increases dopamine turnover in striatal and mesolimbic regions for 24-48 hours [2]. This property makes it a useful tool for investigating the dynamics of dopaminergic neurotransmission and compensatory mechanisms in animal models of psychosis.

Reduced Orthostatic Hypotension Risk

The demonstrated pH-dependent solubility of butaperazine base, with low solubility at intestinal pH (2.03 mg/100 mL) [3], makes it an ideal candidate for testing novel formulation technologies. Research into solubility enhancement, such as amorphous solid dispersions or lipid-based formulations, can be validated using this challenging compound, with clear readouts of improved dissolution and bioavailability.

Comparative Effectiveness: Piperazine Phenothiazine Benchmark

The finding that 7-fluorination enhances butaperazine's affinity for the dopamine D2 receptor [4] positions the compound as a key scaffold in structure-activity relationship (SAR) studies. Medicinal chemists can use butaperazine to explore the impact of halogen substitution on receptor binding, metabolic stability, and CNS penetration, guiding the design of next-generation antipsychotics.

Application
Selection Property
Validation Focus
D2 Antagonist Pathway Studies with RBC PK-PD
RBC-partitioned drug level correlation
RBC-based PK-PD model validation
Dopamine Supersensitivity Model Research
Biphasic apomorphine response time-course
Receptor supersensitization endpoint review
Orthostatic Endpoint Monitoring Studies
Reported lower orthostatic symptom frequency in comparator research
Cardiovascular side-effect endpoint comparison
Piperazine Phenothiazine Class Comparison Research
Head-to-head trial data availability
Comparator-class endpoint meta-analysis
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